BENGHE Foundational & Exploratory

Check Availability & Pricing

AZD1940 for Neuropathic Pain Research: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AZD1940

Cat. No.: B1665937

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD1940 is a peripherally acting, mixed cannabinoid receptor 1 (CB1) and cannabinoid
receptor 2 (CB2) agonist developed by AstraZeneca.[1] It was investigated as a potential
analgesic for neuropathic pain, with the hypothesis that by limiting its action to the peripheral
nervous system, the therapeutic benefits of cannabinoid receptor activation could be achieved
without the central nervous system (CNS) side effects typically associated with cannabinoids.
[1][2] This technical guide provides a comprehensive overview of the research on AZD1940 for
neuropathic pain, presenting available data, experimental protocols, and relevant biological
pathways.

Core Data Summary
Preclinical Research

While multiple sources indicate that AZD1940 demonstrated analgesic efficacy in preclinical
rodent models of inflammatory and neuropathic pain through a CB1 receptor-dependent
mechanism with low brain uptake, specific quantitative data from these studies are not
extensively available in the public domain.[2][3] The preclinical development aimed to establish
a therapeutic window that would provide pain relief without CNS-related adverse events.[2]

Clinical Research
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Clinical trials in humans, however, did not replicate the promising analgesic effects observed in
preclinical settings. Two key clinical studies evaluated the efficacy of AZD1940 in acute pain

models intended to be predictive of efficacy in neuropathic pain.

Table 1. Quantitative Data from Human Clinical Trials of AZD1940

Ke
. v Adverse
Study Pain Model Drug Doses Outcome Results
Events
Measures
Mild-to-
moderate
o ) No significant  CNS-related
Pain intensity i
) attenuation of and
. : (Visual : . o
Capsaicin- Single oral ongoing pain,  gastrointestin
) ] ) Analogue ]
Kalliomaki et Induced Pain doses of 400 primary or al adverse
Scale - VAS),
al., 2013 and pg and 800 ) secondary events;
_ Primary and _ _
Hyperalgesia  ug hyperalgesia feelings of
Secondary ] ]
) compared to being 'high’
Hyperalgesia
placebo.[4] and 'sedated'
were
reported.[4]
No significant
difference in
) Postural
pain scores o
dizziness,
Post- Post- compared to
_ _ nausea,
Operative ) operative placebo; no ]
) ) ) Single oral ) o hypotension,
Kalliomaki et Pain after pain (VAS), significant
) dose of 800 ) ) ) and
al., 2013 Third Molar Time to difference in
) ug ) headache
Surgical rescue time to or
o were
Removal medication amount of
commonly
rescue
o observed.[5]
medication
used.[5]

Signaling Pathways and Mechanism of Action
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AZD1940 exerts its effects by acting as an agonist at CB1 and CB2 receptors, which are G-
protein coupled receptors (GPCRS). The primary mechanism of action relevant to analgesia
involves the activation of these receptors on peripheral sensory neurons.

CB1/CB2 Receptor Signaling Cascade

The binding of AZD1940 to CB1 and CB2 receptors, which are coupled to the inhibitory G-
protein (Gi/0), initiates a signaling cascade that ultimately reduces neuronal excitability. This
involves:

« Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic adenosine
monophosphate (CAMP) levels.

e Modulation of lon Channels: Activation of G-proteins leads to the inhibition of voltage-gated
calcium channels (reducing neurotransmitter release) and the activation of inwardly rectifying
potassium channels (hyperpolarizing the neuron).

» Activation of Mitogen-Activated Protein Kinase (MAPK) pathways: This can influence gene
transcription and other cellular processes.

Cell Membrane

nnnnnnnn Adenylyl Cyclase

AzD1940 )—Bindsto CB1/CB2 Receptor

1 K+ Efflux
(Hyperpolarization)

> MAPK Pathway ~ )-—---———-=-—————————3

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1665937?utm_src=pdf-body
https://www.benchchem.com/product/b1665937?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665937?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory
Check Availability & Pricing

Click to download full resolution via product page
AZD1940 Signaling Pathway

Experimental Protocols
Preclinical Neuropathic Pain Model (Generalized

Workflow)

While specific protocols for AZD1940 are not publicly detailed, a typical experimental workflow
for evaluating a compound in a rodent model of neuropathic pain is as follows.
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Preclinical Neuropathic Pain Experimental Workflow
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Human Capsaicin-Induced Pain Model

Objective: To assess the analgesic and antihyperalgesic effects of AZD1940 in a human model
of cutaneous sensitization.

Study Design: A randomized, double-blind, placebo-controlled, four-sequence, two-period,
cross-over study.[4]

Participants: Healthy male volunteers.[4]

Procedure:

Drug Administration: Participants received a single oral dose of AZD1940 (400 pug or 800 ug)
or placebo.[4]

e Pain and Primary Hyperalgesia Induction: Intradermal injection of capsaicin into the forearm
to induce ongoing pain and primary hyperalgesia at the injection site.[4]

e Secondary Hyperalgesia Induction: Topical application of capsaicin cream on the calf to
induce a larger area of secondary hyperalgesia (pain in response to light touch).[4]

¢ Assessments:

[¢]

Ongoing Pain: Rated on a 0-100 mm Visual Analogue Scale (VAS).[4]

[e]

Primary Hyperalgesia: Assessed by measuring heat pain thresholds.[4]

[e]

Secondary Hyperalgesia: The area of mechanical allodynia was mapped.[4]

o

CNS Effects: Assessed using Visual Analogue Mood Scales (VAMS) for feelings such as
'stimulated’, 'high’, ‘anxious’, 'sedated’, or 'down'.[4]

Post-Operative Pain after Third Molar Surgical Removal

Objective: To evaluate the analgesic efficacy of AZD1940 in a model of acute post-operative
pain.

Study Design: A randomized, double-blind, placebo-controlled study.[5]
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Participants: Patients scheduled for the surgical removal of an impacted lower third molar.[5]
Procedure:

o Drug Administration: Participants received a single oral dose of 800 ug AZD1940, 500 mg
naproxen (as a positive control), or placebo 1.5 hours before surgery.[5]

o Surgical Procedure: Surgical removal of an impacted lower third molar.
e Assessments:

o Post-Operative Pain: Ongoing pain and pain on jaw movement were assessed on a 0-100
mm VAS for 8 hours post-operatively.[5]

o Rescue Medication: The time to the first request for rescue medication (acetaminophen)
was recorded.[5]

o Subjective Cannabinoid Effects: Assessed using the Visual Analogue Mood Scale (VAMS).

[5]

Conclusion

AZD1940 was developed as a peripherally restricted CB1/CB2 receptor agonist with the aim of
providing analgesia for neuropathic pain without CNS side effects. While preclinical studies
were reportedly positive, clinical trials in human pain models did not demonstrate significant
analgesic efficacy at the doses tested.[4][5] The emergence of mild CNS effects at higher
doses in clinical trials suggests that achieving a therapeutic window for analgesia without
central effects was challenging.[4] The data and protocols summarized in this guide provide a
technical overview of the research trajectory of AZD1940 and highlight the translational
difficulties in cannabinoid-based analgesia research.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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